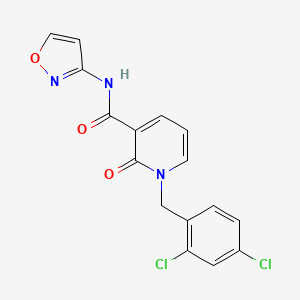
1-(2,4-dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,4-dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2N3O3 and its molecular weight is 364.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,4-Dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dihydropyridine core : A bicyclic structure known for various pharmacological activities.
- Isoxazole moiety : Contributes to the biological activity through its electron-withdrawing properties.
- Dichlorobenzyl group : Enhances lipophilicity and potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of 2-(1H-indol-3-yl)-2-oxo-acetic acid have shown efficacy against solid tumors such as colon and lung cancers . The mechanism often involves the inhibition of key signaling pathways involved in tumor growth and survival.
Table 1: Antitumor Efficacy of Related Compounds
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties. For example, amylmetacresol/2,4-dichlorobenzyl alcohol lozenges have shown bactericidal effects against various pathogens implicated in respiratory infections. The bactericidal activity was recorded within minutes of exposure, indicating rapid action against organisms like Streptococcus pyogenes and Haemophilus influenzae .
Table 2: Bactericidal Activity of Amylmetacresol/2,4-Dichlorobenzyl Alcohol
| Organism | Log Reduction (CFU/mL) at 1 min | Log Reduction (CFU/mL) at 5 min |
|---|---|---|
| S. pyogenes | 5.7±0.1 | - |
| H. influenzae | 6.1±0.1 | - |
| S. aureus | 3.5±0.1 | - |
Virucidal Activity
The compound's structural analogs have also been evaluated for virucidal activity against respiratory viruses. In vitro studies showed significant reductions in viral titers within short exposure times, suggesting potential applications in antiviral therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The dihydropyridine core can inhibit enzymes involved in cancer cell metabolism.
- Disruption of Cellular Signaling : The isoxazole moiety may interfere with signaling pathways critical for cell survival and proliferation.
- Membrane Disruption : The lipophilic nature of the dichlorobenzyl group may allow it to integrate into microbial membranes, leading to cell lysis.
Case Study 1: Antitumor Efficacy
A study examining the effects of structurally related compounds on colon cancer cells revealed that these compounds induced apoptosis through caspase activation and mitochondrial dysfunction. The findings suggest that modifications to the isoxazole and benzyl groups could enhance potency against specific cancer types .
Case Study 2: Antimicrobial Properties
In a clinical trial involving throat lozenges containing amylmetacresol/2,4-dichlorobenzyl alcohol, patients reported significant relief from symptoms associated with bacterial infections after just one minute of use. This rapid action underscores the potential for similar compounds to be developed for acute infections .
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-11-4-3-10(13(18)8-11)9-21-6-1-2-12(16(21)23)15(22)19-14-5-7-24-20-14/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPPYVWWICYKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NOC=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














